molecular formula C13H14O5 B141232 3-Acetoxymethyl-4-acetoxyacetophenone CAS No. 24085-06-1

3-Acetoxymethyl-4-acetoxyacetophenone

Cat. No.: B141232
CAS No.: 24085-06-1
M. Wt: 250.25 g/mol
InChI Key: FMKMEWWKBLDKST-UHFFFAOYSA-N
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Description

3-Acetoxymethyl-4-acetoxyacetophenone is a critical aromatic intermediate in advanced pharmaceutical research and development, primarily serving as a key building block in the synthetic pathways of long-acting bronchodilators . Its primary research value lies in the synthesis of active pharmaceutical ingredients (APIs) for respiratory therapies, most notably serving as a dedicated precursor in the multi-step synthesis of (R)-Salmeterol and Levalbuterol . In these complex synthetic sequences, the molecule's strategically placed acetoxy and acetoxymethyl functional groups are essential for constructing the saligenin core structure of these potent beta-2 adrenergic receptor agonists . This makes it an indispensable reagent for medicinal chemists working on the development and optimization of long-acting asthma and chronic obstructive pulmonary disease (COPD) treatments. The compound's specific mechanism of action is synthetic rather than therapeutic; it functions as a pivotal molecular scaffold upon which further chemical transformations—such as bromination and subsequent asymmetric reduction—are performed to introduce the necessary chiral centers and pharmacophore elements required for high-affinity binding to the beta-2 adrenergic receptor . Research utilizing this high-purity intermediate is fundamental to creating novel chemical entities in respiratory medicine and improving existing synthetic routes for established blockbuster drugs, offering scientists a reliable and efficient starting point for complex molecule construction.

Properties

IUPAC Name

(5-acetyl-2-acetyloxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-8(14)11-4-5-13(18-10(3)16)12(6-11)7-17-9(2)15/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMEWWKBLDKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075207
Record name Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-06-1
Record name 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]ethanone
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Record name 4-Acetoxy-3-acetoxymethylacetophenone
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Record name Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-
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Record name 3-Acetoxymethyl-4-acetoxyacetophenon
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Record name 4-ACETOXY-3-(ACETOXYMETHYL)ACETOPHENONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxymethyl-4-acetoxyacetophenone typically involves the acetylation of 4-hydroxy-3-(hydroxymethyl)acetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxymethyl-4-acetoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxymethyl-4-acetoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxymethyl-4-acetoxyacetophenone involves its interaction with biological molecules through acetylation. The acetoxy groups can be transferred to target molecules, modifying their activity and function. This compound can act on enzymes, altering their catalytic properties and affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Substituted Derivatives

Key structural analogues differ in the placement of acetyloxy, hydroxyl, methoxy, or halogen substituents. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Properties/Applications
3-Acetoxymethyl-4-acetoxyacetophenone 24085-06-1 C₁₂H₁₂O₆ 252.21 3-acetoxymethyl, 4-acetoxy Not reported Mutagenic; used in anticancer drug screening
3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone) 6100-74-9 C₉H₁₀O₃ 166.18 3-hydroxy, 4-methoxy Not reported Research applications (non-mutagenic)
1-[3-Hydroxy-4-(phenylmethoxy)phenyl]ethanone 21092-94-4 C₁₅H₁₄O₃ 242.27 3-hydroxy, 4-benzyloxy 117 Intermediate in organic synthesis
3-Chloro-4-hydroxyacetophenone 54771-60-7 C₈H₇ClO₂ 170.59 3-chloro, 4-hydroxy Not reported Antimicrobial studies
1-[2,4-Dihydroxy-3-[(2-hydroxyphenyl)methyl]phenyl]ethanone 103633-38-1 C₁₅H₁₄O₄ 258.27 2,4-dihydroxy, 3-(2-hydroxybenzyl) 204–205 Complex phenolic structure

Key Observations :

  • Substituent Effects: The presence of acetyloxy groups in this compound enhances its lipophilicity and reactivity compared to hydroxyl- or methoxy-substituted analogues.
  • Synthetic Flexibility: Compounds with benzyloxy or halogen substituents (e.g., 3-Chloro-4-hydroxyacetophenone) are often intermediates for further functionalization, whereas the acetylated derivative serves as a terminal product in specific synthetic pathways .
Functional Analogues: Methoxy and Hydroxy Derivatives

Compounds with methoxy or hydroxy groups share similar aromatic frameworks but exhibit distinct physicochemical and biological behaviors:

  • 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone): Synthesized via saponification of 3-acetoxy-4-methoxyacetophenone, this compound lacks the acetoxymethyl group, reducing its molecular weight (166.18 vs.
  • 3'-Chloro-4'-hydroxyacetophenone: The chloro substituent introduces electronegativity, altering reactivity and enabling applications in antimicrobial research .
Physicochemical Properties
  • Molecular Weight and Polarity: The diacetylated structure of this compound results in higher molecular weight (252.21) and reduced polarity compared to mono-substituted analogues like 3-Hydroxy-4-methoxyacetophenone (166.18) .
  • Thermal Stability : Melting points for acetylated derivatives (e.g., 204–205°C for 103633-38-1) are generally higher than those of methoxy or hydroxy analogues (117°C for 21092-94-4), reflecting stronger intermolecular interactions .

Biological Activity

3-Acetoxymethyl-4-acetoxyacetophenone (CAS No. 24085-06-1) is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C13H14O5
  • Molecular Weight : 250.25 g/mol

The compound features multiple acetoxy groups, which contribute to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with acetoxy groups can exhibit antimicrobial effects. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Antioxidant Activity : The presence of acetoxy groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to damage or altered gene expression.
  • Cell Signaling Modulation : It may influence cellular signaling pathways that regulate proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetophenone derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating the compound's potential as a natural antimicrobial agent.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Cytotoxicity Assay

In a cytotoxicity assay using human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

These findings suggest that higher concentrations may lead to significant cytotoxic effects, warranting further investigation into its mechanism of action.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Acetoxymethyl-4-acetoxyacetophenone in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use respiratory protection (e.g., NIOSH-approved masks) for dust control, nitrile gloves, and lab coats to prevent skin contact .

  • Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .

  • Spill Management : Avoid water for cleanup (ineffective for hydrophobic compounds); use inert absorbents and dispose as hazardous waste .

  • Storage : Store in airtight containers away from light and moisture to prevent hydrolysis or photodegradation .

    • Supporting Data Table :
Hazard TypeGHS Classification (Analogous Compounds)Precautionary MeasuresSource
Acute Toxicity (Oral)Category 4 (Harmful)Avoid ingestion; use PPE
Skin IrritationNot classifiedWash skin immediately

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Anticipate peaks for acetyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm). Use deuterated solvents (e.g., CDCl₃) for resolution .
  • IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and acetoxy O–C–O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (calculated: 238.2 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of acetophenone derivatives under varying pH conditions?

  • Methodological Answer :

  • Controlled pH Studies : Design kinetic experiments in buffered solutions (pH 3–10) to monitor hydrolysis rates. Use HPLC (e.g., Purospher® STAR columns) to quantify degradation products .

  • Isolation of Intermediates : Employ flash chromatography or preparative TLC to isolate reactive intermediates (e.g., deacetylated products) for structural validation .

  • Computational Modeling : Apply DFT calculations to predict pH-dependent stability of ester groups and validate with experimental data .

    • Example Experimental Design :
VariableCondition RangeAnalytical MethodKey Metrics
pH3, 5, 7, 9, 11HPLC-UVDegradation half-life (t½)
Temperature25°C, 37°CNMRStructural changes

Q. What strategies address discrepancies in acute toxicity data for structurally related acetophenone derivatives?

  • Methodological Answer :

  • Dose-Response Reassessment : Conduct in vivo studies (e.g., OECD 423 guidelines) with standardized dosing (oral, dermal) and control groups to verify LD₅₀ values .

  • Purity Analysis : Use DSC or HPLC to confirm compound purity (>95%); impurities (e.g., residual acetic acid) may skew toxicity results .

  • Cross-Species Validation : Compare toxicity in multiple models (e.g., rodents, zebrafish) to assess interspecies variability .

    • Data Comparison Table :
CompoundLD₅₀ (Oral, Rat)Purity (%)Study Flaws IdentifiedSource
4'-Methoxyacetophenone1200 mg/kg98Impurities in early batch
3-Hydroxy-4-methoxyacetophenone450 mg/kg95Incomplete metabolic data

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